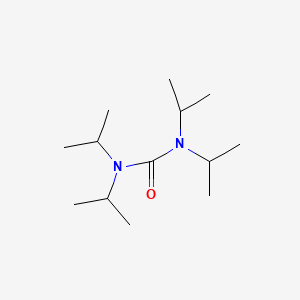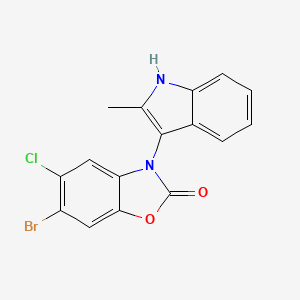
6-Bromo-5-chloro-3-(2-methyl-1H-indol-3-yl)-1,3-benzoxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5-chloro-3-(2-methyl-1H-indol-3-yl)-1,3-benzoxazol-2(3H)-one is a synthetic organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloro-3-(2-methyl-1H-indol-3-yl)-1,3-benzoxazol-2(3H)-one typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-aminophenol and 2-methyl-1H-indole.
Formation of Benzoxazole Ring: The first step involves the formation of the benzoxazole ring by reacting 5-chloro-2-aminophenol with a suitable reagent like bromine to introduce the bromo group.
Coupling Reaction: The next step involves coupling the benzoxazole intermediate with 2-methyl-1H-indole under specific conditions, such as using a palladium catalyst in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-5-chloro-3-(2-methyl-1H-indol-3-yl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The bromo and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups like amines or thiols.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-Bromo-5-chloro-3-(2-methyl-1H-indol-3-yl)-1,3-benzoxazol-2(3H)-one can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology and Medicine
In biology and medicine, this compound may have potential applications as a pharmaceutical intermediate. It could be explored for its biological activity, such as anticancer, antimicrobial, or anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-5-chloro-3-(2-methyl-1H-indol-3-yl)-1,3-benzoxazol-2(3H)-one would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-aminophenol: A precursor in the synthesis of the target compound.
2-Methyl-1H-indole: Another precursor used in the synthesis.
Benzoxazole Derivatives: Other benzoxazole derivatives with similar structural features.
Uniqueness
The uniqueness of 6-Bromo-5-chloro-3-(2-methyl-1H-indol-3-yl)-1,3-benzoxazol-2(3H)-one lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other benzoxazole derivatives.
Propriétés
Numéro CAS |
82783-92-4 |
|---|---|
Formule moléculaire |
C16H10BrClN2O2 |
Poids moléculaire |
377.62 g/mol |
Nom IUPAC |
6-bromo-5-chloro-3-(2-methyl-1H-indol-3-yl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H10BrClN2O2/c1-8-15(9-4-2-3-5-12(9)19-8)20-13-7-11(18)10(17)6-14(13)22-16(20)21/h2-7,19H,1H3 |
Clé InChI |
HLWZYASFYSWRMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)N3C4=CC(=C(C=C4OC3=O)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


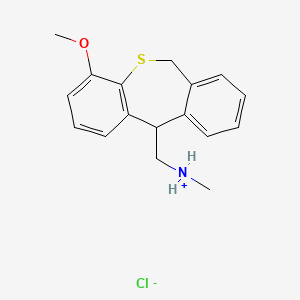
![Pyrazino[2,3-f]quinoxaline-5,6-diamine](/img/structure/B14430129.png)
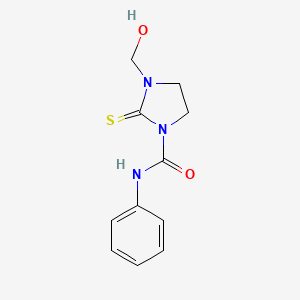
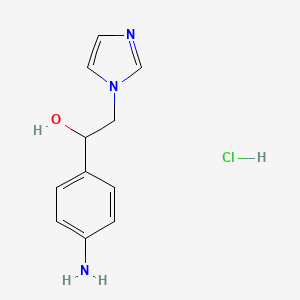
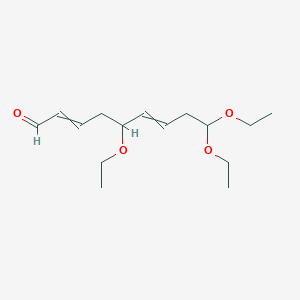
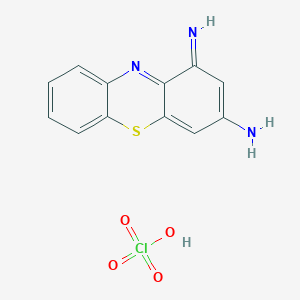


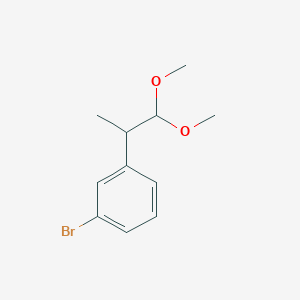

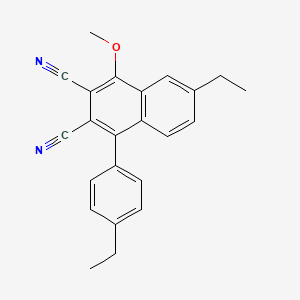
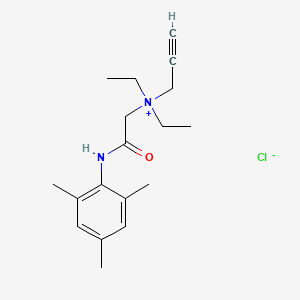
![2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone](/img/structure/B14430198.png)
